molecular formula C12H10FN5OS B10935878 3-(4-fluorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

3-(4-fluorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B10935878
M. Wt: 291.31 g/mol
InChI Key: PQAUTGIDRLBYMG-UHFFFAOYSA-N
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Description

[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE: is a heterocyclic compound that features both oxadiazole and triazole rings. These rings are known for their diverse biological activities and are often incorporated into pharmaceutical and agrochemical compounds. The presence of a fluorophenyl group further enhances its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Triazole Ring: This involves the cyclization of hydrazines with carboxylic acids or their derivatives, often under reflux conditions.

    Coupling of the Rings: The oxadiazole and triazole rings are then coupled using a suitable linker, such as a sulfide group, under controlled conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced or hydrogenated derivatives of the oxadiazole or triazole rings.

    Substitution: Substituted derivatives at the fluorophenyl group or heterocyclic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or photonic properties.

Biology and Medicine:

    Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.

    Anticancer Agents: It has shown promise in inhibiting the growth of certain cancer cell lines.

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it a candidate for drug development.

Industry:

    Agrochemicals: It can be used in the development of pesticides or herbicides due to its biological activity.

    Pharmaceuticals: The compound is a potential lead for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity and specificity.

Comparison with Similar Compounds

  • [3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
  • [3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
  • [3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Uniqueness: The presence of the fluorophenyl group in [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE enhances its biological activity and binding affinity compared to its chloro, bromo, and methoxy analogs. This makes it a more potent candidate for various applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C12H10FN5OS

Molecular Weight

291.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H10FN5OS/c1-18-7-14-16-12(18)20-6-10-15-11(17-19-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3

InChI Key

PQAUTGIDRLBYMG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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